molecular formula C5H10OS B12823016 2-(Oxetan-3-yl)ethane-1-thiol

2-(Oxetan-3-yl)ethane-1-thiol

Cat. No.: B12823016
M. Wt: 118.20 g/mol
InChI Key: QOSRBEVYOKPBDF-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)ethane-1-thiol is a sulfur-containing organic compound featuring an oxetane ring (a four-membered cyclic ether) attached to an ethanethiol moiety via its 3-position. The oxetane ring introduces steric strain due to its small ring size, which influences the compound’s reactivity and stability.

The molecular formula of this compound is inferred as C₅H₁₀OS, with a calculated molecular weight of 118.12 g/mol. The thiol (-SH) group confers nucleophilicity, enabling reactions such as disulfide bond formation or metal coordination, while the oxetane ring may enhance metabolic stability in drug candidates compared to larger cyclic ethers .

Properties

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-(oxetan-3-yl)ethanethiol

InChI

InChI=1S/C5H10OS/c7-2-1-5-3-6-4-5/h5,7H,1-4H2

InChI Key

QOSRBEVYOKPBDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)ethane-1-thiol typically involves the formation of the oxetane ring followed by the introduction of the ethane-1-thiol group. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl methanol. This intermediate can then be treated with thiol reagents to introduce the ethane-1-thiol group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-(Oxetan-3-yl)ethane-1-thiol serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

The biological applications of this compound are being actively researched:

  • Biochemical Probes: The unique structure allows it to act as a probe in biochemical studies, potentially modulating enzyme activities or participating in metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Drug Development: The thiol group can form disulfide bonds, which are crucial for protein structure and function. This property makes it a candidate for drug design aimed at enhancing metabolic stability and bioavailability.

Industry

In industrial applications:

  • Material Development: It is used in creating new materials with specific properties due to its unique structural features.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds derived from this thiol have shown effectiveness against resistant bacterial strains, suggesting potential applications in antibiotic development.

Anticancer Properties

Research has demonstrated that certain derivatives can inhibit cancer cell growth in vitro. Specific IC50 values have been reported for related compounds, indicating that this compound may exhibit similar anticancer activity.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)ethane-1-thiol is largely dependent on the specific application and the target moleculeThe thiol group can form disulfide bonds, which are important in protein structure and function .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key parameters of 2-(Oxetan-3-yl)ethane-1-thiol with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Source/Evidence
This compound C₅H₁₀OS 118.12 (calculated) Oxetane ring Inferred from analogs
2-(Oxan-3-yl)ethane-1-thiol C₇H₁₄OS 146.25 Oxolane (THF-like) ring
2-(But-3-en-1-yloxy)ethane-1-thiol C₆H₁₀OS 132.20 Butenyloxy ether
2-[Methyl(propan-2-yl)amino]ethane-1-thiol C₆H₁₅NS 133.25 (calc.); 545.64* Methyl-isopropylamino

Note: The molecular weight of 545.64 g/mol reported in for 2-[methyl(propan-2-yl)amino]ethane-1-thiol is inconsistent with its formula, suggesting a possible error in the source data.

Reactivity and Functional Group Analysis

  • Oxetane vs. Oxolane Rings :
    The oxetane ring in this compound exhibits higher ring strain than the oxolane (tetrahydrofuran-like) ring in 2-(oxan-3-yl)ethane-1-thiol. This strain enhances reactivity, making the oxetane derivative more prone to ring-opening reactions under acidic or nucleophilic conditions. Conversely, the oxolane analog’s five-membered ring offers greater stability, favoring applications requiring prolonged shelf-life .

  • Ether vs. Amino Substituents: The butenyloxy group in 2-(But-3-en-1-yloxy)ethane-1-thiol introduces a reactive double bond, enabling cycloaddition or polymerization reactions. In contrast, the amino group in 2-[methyl(propan-2-yl)amino]ethane-1-thiol increases basicity and solubility in polar solvents, though its reported molecular weight discrepancy raises questions about its purity or structural accuracy .
  • Thiol Group Behavior: All compounds share the thiol (-SH) group, which is highly nucleophilic. However, steric and electronic effects from substituents modulate reactivity. For example, the oxetane ring’s electron-withdrawing nature may slightly reduce thiol acidity compared to the electron-donating amino group in the methyl-isopropylamino analog .

Biological Activity

2-(Oxetan-3-yl)ethane-1-thiol is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of both an oxetane ring and a thiol group in its structure allows for diverse chemical reactivity and interactions, making it a valuable candidate for further research.

The compound exhibits several significant chemical properties:

  • Molecular Formula : C5_5H10_10OS
  • Molecular Weight : 118.19 g/mol
  • Functional Groups : Thiol (-SH) and oxetane (a four-membered cyclic ether)

Reactivity

This compound can undergo various chemical reactions:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : It can be reduced to produce the corresponding alcohol.
  • Substitution Reactions : The oxetane ring can undergo nucleophilic substitution, leading to ring-opening and formation of different derivatives .

Biological Activity

Research into the biological activity of this compound has highlighted its potential applications in drug design and biochemical studies. Its unique structure may enhance metabolic stability and bioavailability, making it a candidate for pharmaceutical applications.

The biological activity of this compound is largely attributed to its thiol group, which can form disulfide bonds crucial for protein structure and function. This property is particularly relevant in the context of enzyme activity and cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antioxidant Activity : Research has suggested that compounds with thiol groups exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism .
  • Drug Development : As a building block for more complex molecules, this compound has been explored for its role in synthesizing novel pharmaceuticals targeting various diseases, including cancer and inflammatory disorders .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
2-(Oxetan-3-yl)ethanolHydroxyl instead of thiolModerate antioxidant activity
2-(Oxetan-3-yl)ethanamineAmine instead of thiolPotential neuroprotective effects
3-(Bromomethyl)oxetanePrecursorUsed in synthesis of thiol derivatives

This table illustrates how variations in functional groups can influence biological activity and potential applications.

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